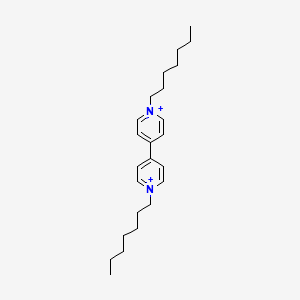
1,1'-Diheptyl-4,4'-bipyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Diheptyl-4,4'-bipyridinium, also known as this compound, is a useful research compound. Its molecular formula is C24H38N2+2 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
1,1'-Diheptyl-4,4'-bipyridinium is primarily used in the development of electrochromic devices. These devices change color when an electrical voltage is applied, making them suitable for applications in smart windows and displays. The compound's ability to undergo reversible redox reactions allows it to efficiently switch between colored and colorless states, a crucial property for electrochromic applications .
Energy Storage Devices
The compound is also utilized in supercapacitors and other energy storage technologies. Its efficient charge transfer properties enhance the performance of these devices by improving energy density and cycling stability. The redox-active nature of this compound contributes to its effectiveness as an electrolyte in these systems .
Biological Applications
In biological research, this compound has been investigated for its potential as a muscle relaxant and calcium release inhibitor. Studies have shown that it can inhibit calcium uptake in muscle cells, which may lead to therapeutic applications for conditions characterized by excessive muscle contraction .
Case Study: Muscle Contraction Inhibition
In vitro studies demonstrated that pretreatment with this compound significantly reduced muscle contraction intensity in response to stimuli. This suggests potential applications in treating muscle spasms or conditions such as malignant hyperthermia .
Eigenschaften
CAS-Nummer |
47503-76-4 |
|---|---|
Molekularformel |
C24H38N2+2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C24H38N2/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18H2,1-2H3/q+2 |
InChI-Schlüssel |
XJGZGUSMZSXHJI-UHFFFAOYSA-N |
SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC |
Kanonische SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC |
Synonyme |
1,1'-diheptyl-4,4'-bipyridinium 1,1'-diheptyl-4,4'-bipyridinium dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















